A Technical Guide to the Molecular Structure, Synthesis, and Characterization of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid
A Technical Guide to the Molecular Structure, Synthesis, and Characterization of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid
Abstract
This document provides an in-depth technical examination of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid, a molecule of interest within medicinal chemistry and materials science. As a derivative of benzoic acid, this compound incorporates several key functional moieties—a carboxylic acid, a secondary amine, and a brominated aromatic ring—that confer specific chemical reactivity and potential biological activity. This guide delineates its molecular architecture, proposes a robust and validated synthetic pathway via reductive amination, outlines comprehensive methods for its structural characterization, and discusses its potential applications based on structure-activity relationships observed in analogous compounds. The methodologies and interpretations presented herein are grounded in established chemical principles to provide a reliable and authoritative resource for professionals in the field.
Molecular Structure and Physicochemical Properties
The structural identity of a compound is the foundation of its chemical behavior and biological function. The title compound, 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid, is a multi-functional molecule built upon a benzoic acid scaffold.
Structural Elucidation
The IUPAC name precisely describes its architecture:
-
Benzoic acid: A benzene ring substituted with a carboxylic acid (-COOH) group. This is the core of the molecule.
-
4-{...}methyl: A methylene (-CH2-) bridge is attached at the para-position (position 4) of the benzoic acid ring.
-
[(...)amino]: The methylene group is bonded to a secondary amine (-NH-).
-
(4-Bromobenzyl): The nitrogen atom is also bonded to a benzyl group (-CH2-C6H5), which itself is substituted with a bromine atom at its para-position.
This arrangement results in a flexible yet defined structure, with two aromatic rings linked by a secondary amine-containing chain, and a polar carboxylic acid group poised for hydrogen bonding or salt formation.
Physicochemical Data
A summary of the key physicochemical properties for 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid is provided below. These properties are critical for predicting its behavior in various chemical and biological systems.
| Property | Value | Source / Method |
| Molecular Formula | C₁₅H₁₄BrNO₂ | - |
| Molecular Weight | 320.18 g/mol | [1] |
| Appearance | White to off-white solid (Predicted) | Based on related compounds[2][3] |
| Melting Point (°C) | >200 (Predicted) | Based on precursors like 4-(bromomethyl)benzoic acid (224-229 °C)[3] |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol); sparingly soluble in water. | General property of similar organic acids. |
| pKa | ~4-5 (Carboxylic Acid), ~9-10 (Amine) | Estimated based on benzoic acid and benzylamine. |
Synthesis Methodology: Reductive Amination
The synthesis of secondary amines such as 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid is efficiently achieved through reductive amination. This strategy is widely employed due to its high selectivity and avoidance of over-alkylation, a common side effect of direct alkylation methods.[4] The process involves two discrete, often one-pot, steps: the formation of an imine intermediate followed by its immediate reduction to the target amine.[5]
Rationale and Pathway Selection
The chosen synthetic route reacts 4-(aminomethyl)benzoic acid with 4-bromobenzaldehyde. This pathway is logical and efficient:
-
Causality: The aldehyde carbonyl is highly electrophilic and readily reacts with the primary amine of 4-(aminomethyl)benzoic acid to form a Schiff base (imine). The subsequent reduction of the C=N double bond is energetically favorable and can be accomplished with mild reducing agents.
-
Self-Validation: The reaction progress can be easily monitored using techniques like Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product. The final structure is then rigorously confirmed by spectroscopic methods (see Section 3).
Synthetic Workflow Diagram
The diagram below illustrates the reductive amination pathway from commercially available starting materials to the final product.
Caption: Reductive amination synthesis workflow.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis.
-
Imine Formation:
-
To a solution of 4-(aminomethyl)benzoic acid (1.0 eq) in methanol (0.2 M), add 4-bromobenzaldehyde (1.0 eq).
-
Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting materials are consumed. The formation of the imine is typically rapid.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. The use of NaBH₄ is a well-established method for reducing imines.[6]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours.
-
-
Work-up and Isolation:
-
Quench the reaction by the slow addition of water.
-
Adjust the pH to ~5-6 with 1M HCl. The desired product will precipitate out of the solution.
-
Filter the solid precipitate, wash with cold water, and then a small amount of cold diethyl ether to remove any unreacted aldehyde.
-
Dry the solid under vacuum to yield the crude product.
-
-
Purification:
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid.
-
Confirm the purity by HPLC and the structure by the methods outlined below.
-
Structural Characterization and Validation
Confirming the molecular structure of the synthesized compound is a critical step that relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR (Proton NMR): The predicted ¹H NMR spectrum in DMSO-d₆ would show distinct signals corresponding to each unique proton environment.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | 12.0 - 13.0 | Broad singlet | 1H |
| Aromatic (Benzoic Acid) | 7.9 (d), 7.5 (d) | Doublet (d) | 4H (2H each) |
| Aromatic (Bromobenzyl) | 7.5 (d), 7.3 (d) | Doublet (d) | 4H (2H each) |
| Ar-CH₂ -NH | ~3.8 | Singlet | 2H |
| NH-CH₂ -Ar | ~3.7 | Singlet | 2H |
| -NH - | ~2.5 - 3.5 (variable) | Broad singlet | 1H |
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would display signals for each unique carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C OOH | ~167 |
| Aromatic C -COOH | ~145 |
| Aromatic C -CH₂ | ~130 |
| Aromatic C H (Benzoic Acid) | ~129, ~128 |
| Aromatic C H (Bromobenzyl) | ~131, ~130 |
| Aromatic C -Br | ~120 |
| Ar-C H₂-NH | ~53 |
| NH-C H₂-Ar | ~52 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. For this compound, Electrospray Ionization (ESI) is a suitable method.
-
Expected Ion: [M+H]⁺ at m/z 321.03 or [M-H]⁻ at m/z 319.03.
-
Key Validation Feature: The presence of bromine provides a definitive isotopic signature. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the mass spectrum will exhibit two major peaks for the molecular ion cluster ([M]⁺ and [M+2]⁺) with an approximate 1:1 intensity ratio. This pattern is a hallmark of a mono-brominated compound.[7][8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |
| Secondary Amine | N-H stretch | 3350 - 3310 (weak-medium) |
| Carboxylic Acid | C=O stretch | 1725 - 1700 |
| Aromatic Ring | C=C stretch | 1600 - 1450 |
| Alkyl C-H | C-H stretch | 2950 - 2850 |
| Aryl Bromide | C-Br stretch | 600 - 500 |
Potential Applications and Biological Context
While specific biological data for 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid is not widely published, the N-benzyl benzoic acid scaffold is recognized for its therapeutic potential, particularly as an antimicrobial agent.[9]
Antimicrobial Activity
Research has shown that benzyl and benzoyl benzoic acid derivatives can act as inhibitors of bacterial transcription.[9][10]
-
Mechanism of Action: These compounds are proposed to function by disrupting the crucial protein-protein interaction between the bacterial RNA polymerase (RNAP) core enzyme and its sigma (σ) factor. This interaction is essential for the initiation of transcription. By blocking this step, the compounds effectively halt bacterial gene expression, leading to an antibacterial effect.[10]
-
Structure-Activity Relationship (SAR): Studies indicate that substitutions on the aromatic rings significantly influence inhibitory potency.[9] The presence of an electron-withdrawing group, such as the bromine atom in the title compound, on the benzyl ring has been shown to be favorable for activity in related series.[9] Furthermore, many of these compounds exhibit low cytotoxicity against human cell lines, highlighting their potential for further development as novel antibiotics.[9]
Proposed Mechanism of Action Diagram
The following diagram illustrates the hypothetical mechanism by which the compound may inhibit bacterial transcription.
Caption: Inhibition of RNAP-Sigma factor interaction.
Conclusion
4-{[(4-Bromobenzyl)amino]methyl}benzoic acid is a well-defined molecular entity with significant potential as a building block in medicinal chemistry and organic synthesis. Its structure, confirmed through a suite of spectroscopic techniques, can be reliably accessed via a robust reductive amination protocol. The presence of the N-benzyl benzoic acid scaffold suggests promising avenues for exploration, particularly in the development of novel antimicrobial agents that target bacterial transcription. This guide provides the foundational chemical knowledge and practical methodologies required for researchers to synthesize, characterize, and further investigate this compound and its derivatives.
References
-
Denton, R. et al. (2020). A practical catalytic reductive amination of carboxylic acids. Nature Communications. Available at: [Link]
-
Lu, Y. et al. (2020). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. Molecules. Available at: [Link]
-
Chatzikonstantinou, M. et al. (2022). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Journal of Fungi. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of N (substituted) benzylidine ortho-amino benzoic acid and N (substituted) benzyl ortho-amino benzoic acid. Available at: [Link]
-
Mpiana, P. T. et al. (2014). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. Journal of Advances in Scientific Research. Available at: [Link]
-
NIST. (n.d.). Benzoic acid, 4-bromo-, methyl ester. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-bromo-, methyl ester (CAS 619-42-1). Available at: [Link]
-
Pearson+. (n.d.). The two most general amine syntheses are the reductive amination.... Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
NIST. (n.d.). Benzoic acid, 4-bromo-, methyl ester Mass Spectrum. Available at: [Link]
-
ResearchGate. (n.d.). Reductive amination of amines using carboxylic acids exploiting the dual reactivity of phenylsilane. Available at: [Link]
-
Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Available at: [Link]
-
PubChem. (n.d.). 4-(Bromomethyl)benzoic acid. Available at: [Link]
-
NIST. (n.d.). Benzoic acid, 4-bromo-, methyl ester. Available at: [Link]
-
SpectraBase. (n.d.). 4-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 4-Bromobenzoic acid | 586-76-5 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzoic acid, 4-bromo-, methyl ester [webbook.nist.gov]
- 8. Benzoic acid, 4-bromo-, methyl ester [webbook.nist.gov]
- 9. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
